molecular formula C24H32F2N12O8P2S2 B10828267 azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide

azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide

Cat. No.: B10828267
M. Wt: 780.7 g/mol
InChI Key: HGYDKGHNNZBHIY-KHAHIFMESA-N
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Description

E7766 (diammonium salt) is a macrocycle-bridged stimulator of interferon genes (STING) agonist. It is known for its potent pan-genotypic and antitumor activities. This compound has shown significant promise in the field of immunotherapy, particularly in the treatment of non-muscle invasive bladder cancer that is unresponsive to Bacillus Calmette-Guerin (BCG) therapy .

Preparation Methods

The synthesis of E7766 (diammonium salt) involves the creation of a macrocycle-bridged structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is designed to optimize the potency of binding to dimerized STING proteins of different genetic isoforms . Industrial production methods for E7766 (diammonium salt) are also not widely available, as it is primarily used for research purposes.

Chemical Reactions Analysis

E7766 (diammonium salt) primarily functions as a STING agonist. It undergoes interactions with STING proteins, leading to the activation of the interferon pathway. The compound has shown potent and consistent activity across various human STING genotypes . The major products formed from these reactions include interferon-beta (IFNβ), CXCL10, and other downstream effectors of STING activation .

Properties

Molecular Formula

C24H32F2N12O8P2S2

Molecular Weight

780.7 g/mol

IUPAC Name

azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide

InChI

InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1

InChI Key

HGYDKGHNNZBHIY-KHAHIFMESA-N

Isomeric SMILES

C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N

Canonical SMILES

C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N

Origin of Product

United States

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